Gamibetal
説明
Structure
3D Structure
特性
IUPAC Name |
4-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGDEPYYFWUPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045877 | |
| Record name | 4-Amino-3-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924-49-2, 352-21-6 | |
| Record name | 4-Amino-3-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gamma-amino-beta-hydroxybutyric acid [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gamma-amino-beta-hydroxybutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aminohydroxybutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gabob | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-amino-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-3-hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D,L-4-amino-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-4-amino-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZHM019FLD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GABOB: An Endogenous Modulator of the GABAergic System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its metabolism gives rise to several bioactive molecules, among which 4-amino-3-hydroxybutanoic acid (GABOB) has garnered significant interest. GABOB, an endogenous metabolite of GABA, is structurally similar to GABA with the addition of a hydroxyl group. This structural modification influences its physiological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of GABOB as an endogenous metabolite of GABA, focusing on its biosynthesis, degradation, interaction with GABA receptors, and the analytical methodologies used for its study.
Biosynthesis and Degradation
The metabolic pathways of GABOB are intricately linked to those of GABA. While the complete enzymatic machinery for GABOB synthesis and degradation is not fully elucidated, current evidence points to a close relationship with the GABA shunt.
Biosynthesis of GABOB
GABOB is formed from GABA through a hydroxylation reaction. However, the specific enzyme responsible for this conversion, a putative GABA-3-hydroxylase, has not yet been fully characterized in mammals. The biosynthesis of GABA itself is well-established, primarily occurring via the decarboxylation of glutamate (B1630785), a reaction catalyzed by the enzyme glutamate decarboxylase (GAD).[1][2]
The metabolic relationship can be visualized as follows:
Degradation of GABOB
The precise catabolic pathway of GABOB in mammals is not well-defined. It is hypothesized to be metabolized by enzymes of the GABA shunt, such as GABA transaminase (GABA-T), which converts GABA to succinic semialdehyde.[3][4][5] This succinic semialdehyde is then oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH) and enters the Krebs cycle. It is plausible that GABOB undergoes analogous transamination and oxidation reactions.
A proposed degradation pathway is illustrated below:
Quantitative Data: GABA Concentrations in Tissues
While quantitative data for endogenous GABOB levels are scarce and not well-established in the literature, extensive research has been conducted to quantify GABA concentrations in various biological matrices. The following tables summarize representative GABA concentrations in different brain regions and bodily fluids.
Table 1: GABA Concentrations in Human Brain (Post-mortem)
| Brain Region | GABA Concentration (nmol/mg protein) | Reference |
| Nucleus accumbens | Significantly reduced in Huntington's chorea | |
| Lateral pallidum | Significantly reduced in Huntington's chorea | |
| Subthalamic nucleus | Significantly reduced in Huntington's chorea | |
| Substantia nigra | Significantly reduced in Huntington's chorea | |
| Ventrolateral thalamic nucleus | Significantly reduced in Huntington's chorea | |
| Amygdala | Significantly decreased in psychotic patients | |
| Temporal Cortex | Significant reductions in Alzheimer's cases |
Table 2: GABA Concentrations in Human Cerebrospinal Fluid (CSF) and Plasma
| Fluid | GABA Concentration | Reference |
| CSF | 127 ± 47 pmol/ml | |
| CSF | 239 ± 76 pmol/mL (normal controls) | |
| CSF | 87 nmol/liter (neurologically normal) | |
| Plasma | 309 ± 79 pmol/ml | |
| Plasma | Significantly higher during alcohol withdrawal |
Table 3: GABA Concentrations in Rat Brain
| Brain Region | GABA Concentration | Reference |
| Cortical Synaptosomes (2-month-old) | 2.97 mM | |
| Cortical Synaptosomes (30-month-old) | 2.68 mM |
GABOB and GABA Receptor Signaling
GABOB, like GABA, exerts its physiological effects by interacting with GABA receptors, which are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors.
GABOB Interaction with GABA Receptors
GABOB is an agonist at both GABA-A and GABA-B receptors. Notably, its stereoisomers exhibit different receptor affinities. The (S)-(+)-enantiomer of GABOB is a more potent agonist at GABA-A receptors, while the (R)-(-)-enantiomer shows higher potency at GABA-B receptors.
GABA-A Receptor Signaling
GABA-A receptors are ligand-gated chloride ion channels. Upon activation by an agonist like GABA or (S)-(+)-GABOB, the channel opens, allowing an influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
GABA-B Receptor Signaling
GABA-B receptors are G protein-coupled receptors (GPCRs). Agonist binding, by GABA or (R)-(-)-GABOB, activates the associated G protein, which in turn modulates downstream effectors. This can lead to the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) channels, both of which contribute to neuronal inhibition.
Experimental Protocols
Accurate quantification of GABOB and GABA is essential for understanding their physiological roles. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. Due to their polar nature and lack of a strong chromophore, derivatization is often required for sensitive detection.
Sample Preparation from Brain Tissue
A general workflow for the extraction of GABA and GABOB from brain tissue for subsequent analysis is outlined below.
Detailed Protocol: HPLC-FLD with o-Phthalaldehyde (B127526) (OPA) Derivatization
This protocol is adapted from methods described for the analysis of GABA and can be optimized for the simultaneous detection of GABOB.
1. Reagent Preparation:
-
Borate (B1201080) Buffer: Prepare a 0.1 M solution of sodium borate and adjust the pH to 10.4.
-
OPA Reagent: Dissolve o-phthalaldehyde in a suitable organic solvent (e.g., ethanol) and mix with a sulfite (B76179) solution and borate buffer. The final concentrations should be optimized for maximal fluorescence.
2. Sample Derivatization:
-
Mix a small volume of the sample extract or standard with the borate buffer.
-
Add the OPA working solution. The reaction is typically rapid and can be performed at room temperature.
3. HPLC-FLD Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA-derivatized analytes (e.g., λex = 220 nm and λem = 385 nm for OPA/sulfite derivatives).
Detailed Protocol: LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for the quantification of GABA and GABOB, often without the need for derivatization.
1. Sample Preparation:
-
For plasma or CSF, a simple protein precipitation with a solvent like acetonitrile (B52724) is often sufficient.
-
For tissue homogenates, follow the extraction procedure outlined in the workflow diagram above.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process for accurate quantification.
2. LC Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar analytes like GABA and GABOB.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for GABA, GABOB, and their internal standards are monitored.
Conclusion and Future Directions
GABOB is an intriguing endogenous metabolite of GABA with the potential to modulate the GABAergic system in a nuanced manner due to the stereoselective actions of its enantiomers. While the fundamental aspects of GABA metabolism and signaling are well-understood, significant knowledge gaps remain concerning GABOB. Future research should focus on:
-
Quantitative Analysis of Endogenous GABOB: The development and application of sensitive and specific analytical methods to determine the concentrations of GABOB in various tissues and biofluids under normal and pathological conditions are crucial.
-
Elucidation of Metabolic Pathways: The identification and characterization of the enzymes responsible for the biosynthesis (GABA-3-hydroxylase) and degradation of GABOB will provide a more complete understanding of its regulation.
-
Receptor Subtype Selectivity: Detailed pharmacological studies are needed to quantify the binding affinities and functional potencies of GABOB enantiomers at different GABA-A and GABA-B receptor subtypes.
A deeper understanding of the biochemistry and pharmacology of GABOB will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the GABAergic system for a range of neurological and psychiatric disorders.
References
- 1. Gamma-aminobutyric acid concentration in brain tissue at two stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Catabolism of GABA, succinic semialdehyde or gamma-hydroxybutyrate through the GABA shunt impair mitochondrial substrate-level phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. New insights into {gamma}-aminobutyric acid catabolism: Evidence for {gamma}-hydroxybutyric acid and polyhydroxybutyrate synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Properties of Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-amino-beta-hydroxybutyric acid (GABOB), a naturally occurring derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exhibits a unique pharmacological profile with significant potential in neurologic and psychiatric medicine. As a GABA analogue, GABOB effectively crosses the blood-brain barrier and exerts its effects through stereoselective interactions with both GABA-A and GABA-B receptors. This technical guide provides a comprehensive overview of the pharmacological properties of GABOB, detailing its mechanism of action, pharmacokinetic profile, and therapeutic applications. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development. Visual representations of key signaling pathways and experimental workflows are included to enhance understanding of this promising neuromodulatory agent.
Introduction
Gamma-amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a structural analogue of GABA. It is utilized as an anticonvulsant in several countries, including Europe, Japan, and Mexico, for the management of epilepsy.[1] GABOB's enhanced ability to penetrate the central nervous system compared to GABA makes it a compound of significant interest for therapeutic development.[1] This document serves as an in-depth technical resource, consolidating current knowledge on the pharmacological properties of GABOB to support ongoing research and drug development efforts.
Mechanism of Action
GABOB's pharmacological activity is primarily mediated through its interaction with GABA receptors, exhibiting a notable stereoselectivity. The compound exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, each with a distinct receptor affinity and functional profile.
-
(S)-(+)-GABOB: This isomer primarily acts as an agonist at the GABA-A receptor .[1]
-
(R)-(-)-GABOB: This isomer demonstrates a higher affinity for the GABA-B receptor , where it functions as an agonist.[2]
GABA-A Receptor Interaction
Activation of the ionotropic GABA-A receptor by (S)-(+)-GABOB leads to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
GABA-B Receptor Interaction
The interaction of (R)-(-)-GABOB with the metabotropic GABA-B receptor initiates a cascade of intracellular signaling events. GABA-B receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to:[3]
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux and membrane hyperpolarization.
-
Inhibition of voltage-gated calcium channels: This reduces calcium influx, thereby decreasing neurotransmitter release from presynaptic terminals.
The following diagram illustrates the distinct signaling pathways activated by the stereoisomers of GABOB.
Quantitative Pharmacological Data
This section summarizes the available quantitative data on the pharmacokinetic and pharmacodynamic properties of GABOB.
Pharmacokinetic Parameters
Pharmacokinetic studies have been primarily conducted in animal models. A key study using radiolabeled DL-GABOB in rats provides the most comprehensive data to date.
| Parameter | Value (in rats) | Route of Administration | Reference |
| Absorption | Well absorbed | Oral (p.o.) | |
| Serum Levels | Similar after i.v. and p.o. doses | i.v. and p.o. | |
| Excretion (Urine) | ~26.5% (within 6 days) | Oral (p.o.) | |
| Excretion (Feces) | ~1.6% (within 6 days) | Oral (p.o.) | |
| Biliary Excretion | ~0.4% (within 24 hours) | Oral (p.o.) | |
| Brain Distribution | Radioactivity primarily from unchanged DL-GABOB | i.v. and p.o. |
Note: Specific human pharmacokinetic data such as bioavailability, half-life, and detailed metabolic pathways are not yet fully elucidated and represent a key area for future research.
Receptor Binding Affinities
Effective Doses
| Study Type | Indication | Species | Dose | Effect | Reference |
| Clinical Trial | Add-on therapy for severe focal epilepsy | Human | 250 mg twice daily (500 mg/day) | 50% reduction in total seizure frequency in 25% of patients | |
| Clinical Study | Growth Hormone Secretion | Human | 20 mg/min and 100 mg/min infusion | Significant rise in GH plasma levels |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of GABOB's pharmacological properties.
Synthesis of GABOB
Numerous synthetic routes for racemic and enantiomerically pure GABOB have been developed. One common approach involves the following key steps:
-
Starting Material: A suitable precursor, such as a protected 4-amino-3-hydroxybutanoic acid derivative.
-
Key Reactions: May include steps like enzymatic resolution, asymmetric synthesis, or chiral pool synthesis to obtain the desired stereoisomer.
-
Purification: Typically involves techniques like crystallization and chromatography to yield the final pure compound.
-
Characterization: Confirmation of the structure and purity is achieved using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Anticonvulsant Activity Assessment
The anticonvulsant properties of GABOB can be evaluated using established animal models of epilepsy.
This model is indicative of efficacy against generalized tonic-clonic seizures.
-
Animals: Typically mice or rats.
-
Drug Administration: GABOB is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
MES Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group.
This model is used to assess efficacy against absence and myoclonic seizures.
-
Animals: Typically mice or rats.
-
Drug Administration: GABOB is administered as described for the MES model.
-
PTZ Induction: A convulsant dose of pentylenetetrazol is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Endpoint: The primary endpoints are the latency to and the incidence of clonic and tonic-clonic seizures.
-
Data Analysis: The time to the first seizure and the percentage of animals exhibiting seizures are recorded and compared between the GABOB-treated and control groups.
The following diagram outlines the general workflow for assessing the anticonvulsant activity of GABOB.
Electrophysiological Recording
Patch-clamp electrophysiology can be used to directly measure the effects of GABOB on neuronal ion channels.
-
Cell Preparation: Neurons can be acutely dissociated from brain tissue or cultured in vitro.
-
Recording Configuration: Whole-cell patch-clamp is commonly used to record postsynaptic currents.
-
Drug Application: GABOB is applied to the bath solution or locally via a perfusion system.
-
Data Acquisition: Changes in membrane current or voltage are recorded in response to GABOB application.
-
Analysis: Parameters such as current amplitude, decay kinetics, and reversal potential are analyzed to characterize the effects of GABOB on GABA receptor-mediated currents.
Conclusion and Future Directions
GABOB is a promising neuromodulatory agent with established anticonvulsant properties and a favorable pharmacokinetic profile for central nervous system penetration. Its stereoselective action on GABA-A and GABA-B receptors provides a basis for its therapeutic effects. However, further research is warranted to fully elucidate its pharmacological properties. Key areas for future investigation include:
-
Human Pharmacokinetics: Comprehensive studies are needed to determine the bioavailability, half-life, metabolism, and excretion of GABOB in humans.
-
Receptor Binding Kinetics: Quantitative determination of the binding affinities (Ki or IC50 values) of the individual stereoisomers of GABOB for GABA-A and GABA-B receptor subtypes is crucial.
-
Clinical Efficacy: Further well-controlled clinical trials are necessary to establish the efficacy and safety of GABOB in a broader range of neurological and psychiatric disorders.
-
Mechanism of Action: Deeper investigation into the downstream signaling pathways and the specific receptor subtypes involved in GABOB's actions will provide a more complete understanding of its therapeutic potential.
The information compiled in this technical guide provides a solid foundation for advancing the research and development of GABOB as a valuable therapeutic agent.
References
- 1. γ-Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB receptor - Wikipedia [en.wikipedia.org]
The Effect of Gamibetal (γ-Amino-β-hydroxybutyric Acid) on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a GABA analogue that has been utilized as an anticonvulsant. Its mechanism of action is rooted in its interaction with the two primary inhibitory neurotransmitter receptors in the central nervous system: GABAA and GABAB receptors. This technical guide provides a detailed overview of the core effects of this compound on neuronal excitability, summarizing available quantitative data, outlining experimental protocols for its study, and visualizing its signaling pathways. Due to the limited availability of recent, in-depth research on this compound, this guide synthesizes foundational knowledge of GABAergic systems with the specific data available for GABOB to provide a comprehensive resource for researchers.
Introduction
Neuronal excitability is a fundamental process in the central nervous system (CNS), and its dysregulation is implicated in various neurological disorders, most notably epilepsy. The principal inhibitory neurotransmitter that maintains this balance is γ-aminobutyric acid (GABA).[1] this compound (GABOB) is a structural analogue of GABA that has demonstrated efficacy as an anticonvulsant. A key feature of this compound is that it is a racemic mixture of two stereoisomers, (R)-(–)-GABOB and (S)-(+)-GABOB, each with distinct pharmacological profiles. This duality allows this compound to modulate neuronal excitability through multiple pathways, making it a subject of interest for understanding inhibitory neurotransmission and developing novel therapeutics.
Mechanism of Action
This compound exerts its effects on neuronal excitability by interacting with both ionotropic GABAA receptors and metabotropic GABAB receptors. This dual action is attributed to its stereoisomers:
-
(S)-(+)-GABOB: Primarily acts as an agonist at GABAA receptors .
-
(R)-(–)-GABOB: Acts as a moderate-potency agonist at GABAB receptors .
Interaction with GABAA Receptors
The (S)-(+)-GABOB enantiomer of this compound targets GABAA receptors, which are ligand-gated ion channels permeable to chloride ions (Cl-).[2] Activation of these receptors leads to an influx of Cl- into the neuron, causing hyperpolarization of the cell membrane.[3] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus producing a rapid inhibitory effect on neuronal firing.[3]
Interaction with GABAB Receptors
The (R)-(–)-GABOB enantiomer activates GABAB receptors, which are G-protein coupled receptors (GPCRs).[4] Their activation initiates a slower and more prolonged inhibitory response through two main mechanisms:
-
Activation of Potassium Channels: The G-protein (specifically the Gβγ subunit) directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions (K+) from the neuron, causing a sustained hyperpolarization.
-
Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs) at presynaptic terminals. This reduction in calcium influx decreases the release of excitatory neurotransmitters, such as glutamate, further dampening neuronal excitability.
Quantitative Data on this compound's Receptor Interactions
Quantitative data on the direct effects of this compound on neuronal excitability is limited in recent literature. However, binding affinity studies provide insight into its potency at GABA receptors. The following table summarizes the available data.
| Compound | Receptor Target | Assay Type | Preparation | IC50 (μM) | Reference |
| (R)-(–)-GABOB | GABAB | [3H]GABA displacement | Rat brain membranes | 0.8 | (Roberts et al., 1981) |
| (S)-(+)-GABOB | GABAB | [3H]GABA displacement | Rat brain membranes | > 1000 | (Roberts et al., 1981) |
| Racemic GABOB | GABAB | [3H]Baclofen displacement | Rat brain membranes | 1.2 | (Wojtowicz et al., 1981) |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by the stereoisomers of this compound.
Experimental Protocols
The following section outlines a representative experimental protocol for investigating the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology. This protocol is a composite based on standard methodologies and can be adapted for various neuronal preparations.
Whole-Cell Patch-Clamp Recording of GABOB-Induced Currents
Objective: To measure changes in membrane potential and ionic currents in response to the application of this compound's stereoisomers in cultured hippocampal neurons.
Materials:
-
Cell Culture: Primary hippocampal neurons cultured on glass coverslips.
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (for GABAA currents): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Internal Solution (for GABAB currents): Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
Pharmacological Agents: (S)-(+)-GABOB, (R)-(–)-GABOB, Tetrodotoxin (TTX) to block voltage-gated sodium channels, and specific GABA receptor antagonists (e.g., bicuculline (B1666979) for GABAA, CGP 55845 for GABAB).
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, data acquisition system.
Procedure:
-
Preparation: Mount a coverslip with cultured neurons in the recording chamber and perfuse with ACSF at a constant rate (1-2 mL/min) at room temperature or 32-34°C.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Targeting: Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Data Recording:
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -60 mV) and record the current responses to the application of GABOB stereoisomers.
-
Current-Clamp: Record the resting membrane potential and apply current injections to elicit action potentials. Observe the effect of GABOB application on the resting membrane potential and firing frequency.
-
-
Drug Application: Apply different concentrations of (S)-(+)-GABOB and (R)-(–)-GABOB via the perfusion system to generate dose-response curves. Co-apply with specific antagonists to confirm receptor-mediated effects.
Expected Outcomes:
-
Application of (S)-(+)-GABOB in voltage-clamp should elicit an inward Cl- current (at a holding potential more positive than the Cl- equilibrium potential) that is blocked by bicuculline. In current-clamp, it should cause hyperpolarization and a decrease in action potential firing.
-
Application of (R)-(–)-GABOB in voltage-clamp should induce an outward K+ current that is blocked by CGP 55845. In current-clamp, it should lead to a slower and more prolonged hyperpolarization and a reduction in firing rate.
Conclusion
This compound (GABOB) reduces neuronal excitability through a dual mechanism of action on GABAA and GABAB receptors, mediated by its (S)-(+) and (R)-(–) stereoisomers, respectively. This results in both rapid, phasic inhibition and slow, prolonged inhibition of neuronal firing. While there is a need for more extensive and modern quantitative research to fully elucidate its effects at the molecular and cellular levels, the existing data, combined with our understanding of GABAergic signaling, provides a solid foundation for its continued investigation. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this compound and similar GABAergic modulators.
References
- 1. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological evidence of GABAA and GABAC receptors on zebrafish retinal bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of GABAergic Modulation: A Technical Examination of Gamibetal (GABOB) in Epilepsy Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission. A key player in inhibitory control is Gamma-Aminobutyric Acid (GABA). Consequently, modulation of the GABAergic system has been a cornerstone of antiepileptic drug development. This technical guide delves into the historical and pharmacological research surrounding Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), a naturally occurring GABA analogue that has been explored for its therapeutic potential in epilepsy. This document will provide a comprehensive overview of its mechanism of action, a summary of key clinical and preclinical findings, detailed experimental methodologies, and a visual representation of its role in neuronal signaling pathways.
Mechanism of Action: A GABA Analogue's Role
This compound (GABOB) is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its anticonvulsant properties are attributed to its interaction with GABA receptors. Specifically, GABOB acts as an agonist at both GABA-A and GABA-B receptors, albeit with different affinities for its stereoisomers.
The activation of GABA-A receptors , which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-) into the neuron.[1][2][3] This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire, thus producing an inhibitory effect.[1][2]
The activation of GABA-B receptors , which are G-protein coupled receptors, initiates a signaling cascade that results in the opening of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The efflux of K+ further hyperpolarizes the neuron, while the reduced influx of Ca2+ decreases the release of excitatory neurotransmitters.
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound (GABOB) at the synaptic level.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the available quantitative data from key studies investigating the efficacy of this compound (GABOB) in the treatment of epilepsy.
Table 1: Clinical Studies on this compound (GABOB) in Epilepsy
| Study | Patient Population | Dosage | Duration | Key Findings |
| García-Flores & Farías, 1997 | 25 adult patients with severe focal epilepsy | 250 mg twice daily (as add-on therapy) | 26 weeks | 25% of patients experienced a 50% reduction in total seizure frequency. |
| Unnamed Study, 1960s | 26 new pediatric and adult epilepsy cases | 0.5-1.0 g/day (children), 1.0-1.5 g/day (adults) | Not specified | 50% of patients were completely controlled; 25% showed improvement. |
| Unnamed Study, 1960s | 99 existing pediatric and adult epilepsy cases | Not specified (added to existing medication) | Not specified | 22% of patients showed increased seizure control. |
Table 2: Preclinical Studies on this compound (GABOB) in Epilepsy Models
| Study | Animal Model | Administration | Key Findings |
| Chemello et al., 1980 | Cats with penicillin-induced epilepsy (chronic) | Intravenous | A mean decrease in epileptic bursts of over 50% was observed in 4 animals with chronic administration. |
| Chemello et al., 1980 | Cats with penicillin-induced epilepsy (acute) | Topical (1-10%) or Parenteral | Decreased voltage and frequency of bilateral spikes and polyspikes. |
Experimental Protocols
GABA Receptor Binding Assay
This assay is crucial for determining the affinity of a compound for GABA receptors.
Objective: To quantify the binding of this compound (GABOB) to GABA-A and GABA-B receptors.
Methodology:
-
Membrane Preparation:
-
Rodent brains are homogenized in a sucrose (B13894) buffer.
-
The homogenate is centrifuged to pellet cellular debris.
-
The supernatant is further centrifuged at high speed to pellet the crude membrane fraction containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]muscimol for GABA-A or [3H]CGP54626 for GABA-B) and varying concentrations of the unlabeled test compound (GABOB).
-
Incubations are carried out at a controlled temperature for a specific duration to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of GABOB, which reflects its binding affinity.
-
In Vivo Electrophysiology in Animal Models of Epilepsy
This technique is used to assess the effect of a compound on neuronal activity and seizure-like events in a living animal.
Objective: To evaluate the effect of this compound (GABOB) on epileptiform discharges in an animal model of epilepsy.
Methodology:
-
Animal Model Induction:
-
Epilepsy is induced in rodents using chemical convulsants like pentylenetetrazol (PTZ) or kainic acid, or through electrical kindling.
-
-
Electrode Implantation:
-
Animals are anesthetized, and recording electrodes are surgically implanted into specific brain regions, such as the hippocampus or cortex, which are implicated in seizure generation.
-
-
Drug Administration and Recording:
-
Following a recovery period, baseline electroencephalographic (EEG) activity is recorded.
-
This compound (GABOB) or a vehicle control is administered systemically (e.g., intraperitoneally).
-
EEG recordings are continuously monitored to detect changes in the frequency, amplitude, and duration of epileptiform discharges (spikes, sharp waves, and seizure activity).
-
-
Data Analysis:
-
The recorded EEG data is analyzed to quantify the effect of GABOB on seizure parameters.
-
Statistical comparisons are made between the GABOB-treated and control groups.
-
Conclusion
This compound (GABOB) represents an early exploration into the therapeutic potential of GABA analogues for the treatment of epilepsy. The available historical data, while not as detailed as modern clinical trials, suggests a modest efficacy in reducing seizure frequency, particularly in new cases and as an adjunctive therapy. Its mechanism of action through both GABA-A and GABA-B receptors provides a dual-pronged approach to enhancing inhibitory neurotransmission.
For contemporary researchers and drug development professionals, the story of this compound underscores the enduring importance of the GABAergic system as a target for anticonvulsant therapies. While newer generations of more specific and potent GABAergic modulators have since been developed, a re-examination of compounds like GABOB can offer valuable insights into the complexities of GABAergic signaling and may inspire novel therapeutic strategies. The methodologies outlined in this guide provide a framework for the continued investigation of compounds that target this critical inhibitory pathway in the brain. Further research to fully elucidate the pharmacokinetic and pharmacodynamic properties of GABOB, utilizing modern techniques, could yet reveal its full therapeutic potential.
References
- 1. Massive Activation of GABAA Receptors: Rundown, Ionic and Neurodegenerative Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bidirectional Regulation of GABAA Reversal Potential in the Adult Brain: Physiological and Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Gamibetal in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. It functions as a GABA receptor agonist and is utilized in the treatment of epilepsy[1][2]. In a research context, this compound serves as a valuable tool for investigating GABAergic signaling pathways and their roles in various physiological and pathological processes. These application notes provide a comprehensive protocol for the dissolution of this compound and its application in common cell culture assays to assess its biological activity.
Product Information
A summary of the key properties of this compound (GABOB) is presented in the table below.
| Property | Value |
| Compound Name | This compound (γ-Amino-β-hydroxybutyric acid, GABOB) |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| Appearance | White crystalline powder |
| Solubility | Highly soluble in water and PBS (pH 7.2). Limited solubility in DMSO and ethanol. |
| Storage Conditions | Store at -20°C for long-term stability. |
Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for subsequent dilution to working concentrations for cell culture assays.
Materials:
-
This compound (γ-Amino-β-hydroxybutyric acid) powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Laminar flow hood or biosafety cabinet
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biosafety cabinet to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mM stock solution, weigh 11.91 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile conical tube.
-
Add a small volume of sterile water or PBS (pH 7.2) to the tube. For a 100 mM stock solution with 11.91 mg of this compound, you would add sterile water or PBS to a final volume of 1 mL.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Given its high water solubility, this should occur readily at room temperature.
-
-
Sterile Filtration:
-
Draw the dissolved this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
-
Experimental Protocols
The following are example protocols for common cell culture assays to evaluate the effects of this compound. Researchers should adapt these protocols based on their specific cell lines and experimental objectives.
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same volume of water or PBS used to dissolve this compound).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
Viability Assessment:
-
Add the appropriate viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| This compound Concentration (µM) | Absorbance (OD) | % Cell Viability |
| 0 (Vehicle Control) | 1.50 ± 0.12 | 100% |
| 10 | 1.45 ± 0.10 | 96.7% |
| 50 | 1.38 ± 0.11 | 92.0% |
| 100 | 1.25 ± 0.09 | 83.3% |
| 500 | 0.98 ± 0.07 | 65.3% |
Objective: To assess the effect of this compound on neuronal activity by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Culture primary neurons or a neuronal cell line on glass-bottom dishes suitable for imaging.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before adding this compound.
-
This compound Application: Perfuse the cells with a solution containing the desired concentration of this compound.
-
Time-Lapse Imaging: Continuously record fluorescence images to monitor changes in intracellular calcium concentration over time.
-
Data Analysis: Analyze the fluorescence intensity changes in individual cells to determine the response to this compound.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: this compound's mechanism of action.
References
Application Notes and Protocols for Utilizing Gamibetal in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamibetal, also known as γ-Amino-β-hydroxybutyric acid (GABOB), is a structural analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] As an anticonvulsant medication, this compound's mechanism of action is centered on its interaction with GABA receptors, which are pivotal in regulating neuronal excitability.[1] Understanding the nuanced effects of this compound on neuronal activity is crucial for research into epilepsy, anxiety disorders, and other neurological conditions. Electrophysiology, particularly in acute brain slices, offers a powerful platform to dissect these mechanisms at the cellular and synaptic levels.
This document provides detailed application notes and protocols for the use of this compound in electrophysiology slice recordings, designed to guide researchers in investigating its effects on synaptic transmission and neuronal excitability.
Mechanism of Action
This compound is a GABA receptor agonist. It is commercially available as a racemic mixture containing two stereoisomers, (R)-(–)-GABOB and (S)-(+)-GABOB, which exhibit distinct pharmacological profiles.[1]
-
(R)-(–)-GABOB acts as a moderate-potency agonist at GABAB receptors .[1]
-
(S)-(+)-GABOB functions as a partial agonist at GABAB receptors and an agonist at GABAA receptors .[1]
The dual action of its stereoisomers allows this compound to modulate both fast and slow inhibitory neurotransmission. Activation of GABAA receptors, which are ligand-gated chloride ion channels, typically leads to a rapid influx of chloride ions, causing hyperpolarization and subsequent inhibition of the postsynaptic neuron. GABAB receptors, being G-protein coupled receptors, mediate slower and more prolonged inhibitory effects through the activation of potassium channels and inhibition of calcium channels.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key electrophysiological parameters based on its mechanism of action as a GABA receptor agonist. These values are intended as a general guide, and actual results may vary depending on the specific neuronal population, brain region, and experimental conditions.
Table 1: Expected Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs)
| Parameter | Expected Effect with this compound | Predominant Receptor Subtype Involved | Rationale |
| sIPSC/mIPSC Amplitude | Increase or No Change | GABAA | (S)-(+)-GABOB isomer directly activates postsynaptic GABAA receptors, potentially increasing the amplitude of IPSCs. The effect may be subtle depending on the baseline level of GABAergic tone. |
| sIPSC/mIPSC Frequency | Decrease | GABAB | (R)-(–)-GABOB and (S)-(+)-GABOB isomers activate presynaptic GABAB autoreceptors, leading to a reduction in GABA release from presynaptic terminals. |
| Evoked IPSC Amplitude | Potentiation followed by depression | GABAA and GABAB | Initial potentiation may be observed due to direct GABAA receptor agonism. Subsequent or concurrent GABAB receptor-mediated presynaptic inhibition will likely reduce neurotransmitter release, leading to a depression of the evoked response. |
Table 2: Expected Effects of this compound on Neuronal Excitability and Excitatory Postsynaptic Currents (EPSCs)
| Parameter | Expected Effect with this compound | Predominant Receptor Subtype Involved | Rationale |
| Resting Membrane Potential | Hyperpolarization | GABAB | Activation of postsynaptic GABAB receptors by both isomers opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. |
| Action Potential Firing Rate | Decrease | GABAA and GABAB | The combined effects of GABAA-mediated shunting inhibition and GABAB-mediated hyperpolarization will increase the threshold for action potential firing, thus reducing the firing rate. |
| sEPSC/mEPSC Frequency | Decrease | GABAB | Activation of presynaptic GABAB heteroreceptors on glutamatergic terminals will inhibit calcium influx and reduce the probability of glutamate (B1630785) release. |
| Evoked EPSC Amplitude | Decrease | GABAB | Presynaptic inhibition via GABAB receptors will lead to a reduction in the amount of glutamate released per presynaptic action potential, thus decreasing the amplitude of the evoked EPSC. |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the standard procedure for preparing acute brain slices from rodents, suitable for subsequent electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guillotine or large scissors
-
Dissection tools (forceps, scissors, spatula)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Petri dishes
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold slicing solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
Solutions:
-
Slicing Solution (example): 212.7 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-glucose. Continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
-
Isolate the brain region of interest (e.g., hippocampus, cortex).
-
Apply a small amount of cyanoacrylate glue to the vibratome stage and mount the brain tissue.
-
Submerge the mounted tissue in the vibratome buffer tray filled with ice-cold, carbogenated slicing solution.
-
Cut slices to the desired thickness (typically 250-400 µm).
-
Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Application
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound to assess its effects.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see composition below)
-
This compound stock solution
-
aCSF
Solutions:
-
Intracellular Solution (example for voltage-clamp recording of IPSCs): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in deionized water or a suitable buffer. Store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest with the patch pipette.
-
Apply gentle positive pressure to the pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning recording.
-
Record baseline neuronal activity (e.g., spontaneous or evoked postsynaptic currents, membrane potential, firing rate).
-
Prepare the desired concentration of this compound in aCSF. A concentration range of 10 µM to 1 mM can be explored as a starting point.
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record the changes in neuronal activity in the presence of this compound.
-
To determine the involvement of specific GABA receptor subtypes, co-apply this compound with selective antagonists:
-
GABAA receptor antagonist: e.g., Bicuculline (10-20 µM) or Gabazine (SR-95531; 5-10 µM).
-
GABAB receptor antagonist: e.g., CGP 55845 (1-5 µM) or Saclofen (50-100 µM).
-
-
After recording, wash out the drug(s) by perfusing with standard aCSF and monitor for recovery of baseline activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound's stereoisomers.
Caption: Experimental workflow for this compound slice electrophysiology.
Caption: Logical relationship of this compound's action.
References
Application of GABOB in High-Throughput Screening Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Amino-β-hydroxybutyric acid (GABOB), a naturally occurring analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling molecule for investigation in drug discovery and neuroscience research.[1][2] As an agonist at GABA receptors with stereospecific activity, GABOB holds potential for modulating GABAergic neurotransmission.[1][3] Furthermore, its role as a precursor in the biosynthesis of carnitine highlights its intersection with metabolic pathways. This document provides detailed application notes and protocols for the utilization of GABOB in high-throughput screening (HTS) assays targeting its primary biological interactors: GABA receptors (GABAA, GABAB) and γ-butyrobetaine hydroxylase (BBOX).
GABOB exists as two stereoisomers, (S)-(+)-GABOB and (R)-(-)-GABOB, which exhibit distinct pharmacological profiles. (S)-(+)-GABOB is an agonist of the GABAA receptor and a partial agonist of the GABAB receptor, while (R)-(-)-GABOB is a more potent agonist of the GABAB receptor.[3] This stereoselectivity makes GABOB a valuable tool for dissecting the function of different GABA receptor subtypes.
These protocols are designed to facilitate the screening of compound libraries to identify novel modulators of the GABAergic system and carnitine biosynthesis, leveraging the unique properties of GABOB.
Biological Targets and Signaling Pathways
GABOB primarily interacts with two major classes of biological targets: GABA receptors and the enzyme γ-butyrobetaine hydroxylase.
GABAergic Signaling Pathway
GABA receptors are the main inhibitory neurotransmitter receptors in the central nervous system and are broadly classified into GABAA, GABAB, and GABAC receptors.
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel. Activation by an agonist, such as (S)-(+)-GABOB, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.
-
GABAB Receptors: These are metabotropic G protein-coupled receptors (GPCRs). Agonist binding, including by (R)-(-)-GABOB, activates associated G proteins. This initiates a signaling cascade that can lead to the opening of potassium channels (resulting in hyperpolarization) and the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.
Carnitine Biosynthesis Pathway
GABOB is an intermediate in the biosynthesis of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The final step of this pathway is catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate-dependent dioxygenase.
Quantitative Data for GABOB and Related Compounds
The following tables summarize the known quantitative data for GABOB and reference compounds at its primary biological targets. This data is essential for assay design, including determining appropriate compound concentrations and interpreting screening results.
Table 1: GABOB Activity at GABA Receptors
| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |
| (S)-(+)-GABOB | GABAA | Agonist Activity | - | Potent Agonist | |
| (R)-(-)-GABOB | GABAB | Agonist Activity | - | Moderate Agonist | |
| Binding Affinity | IC50 | ~0.4 (vs. [3H]-Baclofen) | |||
| GABA | GABAA (α1β2γ2) | Electrophysiology | EC50 | 6.6 | |
| GABAA (α1β3γ2) | Electrophysiology | EC50 | 2.1 | ||
| GABAB | Binding Affinity | IC50 | 0.04 (vs. [3H]-Baclofen) | ||
| GABAC | Electrophysiology | EC50 | ~1 | ||
| Baclofen (racemic) | GABAB | Binding Affinity | - | 10x more potent than (R)-(-)-GABOB |
Table 2: γ-Butyrobetaine Hydroxylase (BBOX) Activity
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| γ-Butyrobetaine | Enzyme Kinetics | Km | Data not found | |
| Mildronate | Enzyme Inhibition | IC50 | Data not found |
Note: While GABOB is a known substrate for BBOX, specific Km values from publicly available literature are not readily found. Researchers may need to determine this empirically for their specific assay conditions.
High-Throughput Screening Protocols
The following protocols are designed for a high-throughput format (96- or 384-well plates) to screen for modulators of GABOB's biological targets.
Protocol 1: GABOB-Mediated GABAA Receptor Activation Assay (Fluorescence-Based)
This assay measures changes in membrane potential in cells expressing GABAA receptors upon activation by (S)-(+)-GABOB. A fluorescent dye sensitive to membrane potential is used, and the signal is read on a fluorescence plate reader.
Experimental Workflow:
References
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. Differential assembly diversifies GABAA receptor structures and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Protocol for Intravenous GABOB Administration in Canines: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a framework for the investigational intravenous (IV) administration of γ-Amino-β-hydroxybutyric acid (GABOB) in canines for preclinical research purposes. No established and universally approved IV GABOB protocol for canines currently exists in publicly available scientific literature. The following application notes and protocols are synthesized from general principles of veterinary drug administration, preclinical toxicology study guidelines, and available data on GABOB and related GABAergic compounds. Researchers must conduct dose-finding and safety studies to validate any protocol before implementation. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
γ-Amino-β-hydroxybutyric acid (GABOB), a GABA analogue, acts as an agonist at GABA receptors and has demonstrated anticonvulsant properties.[1] It exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different affinities for GABA receptor subtypes.[1] While GABOB is used as an anticonvulsant in some parts of the world for human epilepsy, its intravenous administration in canines is not well-documented.[1] These application notes provide a comprehensive, though investigational, guide for researchers to develop and implement an IV GABOB administration protocol in a canine model.
Mechanism of Action: GABOB Signaling Pathways
GABOB exerts its effects by interacting with both ionotropic (GABAA) and metabotropic (GABAB) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The specific actions are stereoisomer-dependent:
-
(S)-(+)-GABOB : Acts as a partial agonist at GABAB receptors and an agonist at GABAA receptors.
-
(R)-(-)-GABOB : Is a more potent agonist at GABAB receptors.[1]
Activation of these receptors leads to neuronal hyperpolarization and inhibition of neurotransmission, which is the basis for GABOB's potential anticonvulsant effects.
Caption: GABOB's dual action on presynaptic GABAB and postsynaptic GABAA receptors.
Quantitative Data Summary
Due to the lack of specific IV GABOB pharmacokinetic data in canines, the following tables summarize data for the related GABA analogue, gabapentin (B195806), to provide a preliminary reference point. Researchers should determine the specific pharmacokinetic profile of IV GABOB in their own studies.
Table 1: Pharmacokinetic Parameters of Gabapentin in Canines (Intravenous Administration)
| Parameter | Value | Species/Breed | Reference |
| Elimination Half-Life (t½) | 3-4 hours | Dog | [2] |
Note: This data is for gabapentin and should be used only as a rough guideline for initial study design for GABOB.
Table 2: Oral GABA and Gabapentin Dosing in Canines (for reference)
| Compound | Dosage | Application | Species/Breed | Reference |
| GABA | 30 mg/kg (oral, daily) | Behavioral Abnormalities in Aged Dogs | Aged Dogs (mean age 15.3 years) | |
| Gabapentin | 10-20 mg/kg (oral, every 8 hours) | Seizure Control | Greyhound | |
| Gabapentin | 35-50 mg/kg/day (oral, adjunct) | Refractory Epilepsy | Epileptic Dogs |
Experimental Protocols
The following are detailed, investigational protocols for key experiments related to the intravenous administration of GABOB in canines.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of intravenously administered GABOB in canines.
Materials:
-
GABOB (research grade)
-
Sterile vehicle for injection (e.g., 0.9% saline)
-
Beagle dogs (young adults, both sexes)
-
Intravenous catheters
-
Blood collection tubes (with appropriate anticoagulant)
-
Centrifuge
-
Analytical equipment for GABOB quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate healthy, young adult Beagle dogs to the laboratory environment for at least one week. Ensure animals are fasted overnight prior to the study.
-
Dose Preparation: Prepare a sterile solution of GABOB in a suitable vehicle at a concentration appropriate for accurate dosing.
-
Catheter Placement: Place an intravenous catheter in a cephalic or saphenous vein for drug administration and a separate catheter in the contralateral vein for blood sampling.
-
Dose Administration: Administer a single bolus intravenous injection of GABOB. The initial dose should be low and based on available preclinical data or extrapolated from oral studies, with subsequent dose escalations in different cohorts.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify GABOB concentrations in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, elimination half-life, and area under the curve (AUC).
Caption: Workflow for a canine intravenous GABOB pharmacokinetic study.
Safety and Tolerability Study Protocol
Objective: To assess the safety and tolerability of intravenously administered GABOB in canines.
Materials:
-
GABOB (research grade)
-
Sterile vehicle for injection
-
Beagle dogs (young adults, both sexes)
-
Intravenous catheters
-
Equipment for clinical monitoring (ECG, blood pressure monitor, thermometer)
-
Blood collection tubes for hematology and clinical chemistry
Procedure:
-
Animal Selection and Grouping: Use healthy, young adult Beagle dogs. Assign animals to dose groups (e.g., low, mid, high dose) and a vehicle control group, with an equal number of males and females per group.
-
Dose Administration: Administer GABOB intravenously once daily for a predetermined period (e.g., 7 or 14 days).
-
Clinical Observations: Conduct and record detailed clinical observations at least twice daily. Note any changes in behavior, appetite, and signs of toxicity (e.g., sedation, ataxia, gastrointestinal upset).
-
Physiological Monitoring: Monitor vital signs (heart rate, respiratory rate, body temperature, and blood pressure) at regular intervals. Perform electrocardiograms (ECGs) pre-study and at peak plasma concentrations.
-
Clinical Pathology: Collect blood and urine samples pre-study and at the end of the treatment period for hematology, coagulation, and serum biochemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination.
Caption: Workflow for a canine intravenous GABOB safety and tolerability study.
Conclusion
The provided application notes and protocols offer a foundational framework for the scientific investigation of intravenous GABOB administration in canines. Due to the absence of established protocols, it is imperative that researchers conduct thorough dose-finding, pharmacokinetic, and safety studies. Careful adherence to ethical guidelines and rigorous scientific methodology will be essential for determining the potential therapeutic applications and safety profile of intravenous GABOB in this species.
References
Troubleshooting & Optimization
Technical Support Center: Gamibetal Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Gamibetal for in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway diagrams to ensure successful experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is water. This compound is highly soluble in water.[1]
Q2: What is the maximum solubility of this compound in water?
A2: The maximum reported solubility of this compound in water is 233.33 mg/mL, which is equivalent to 1958.78 mM.[1] It is recommended to use ultrasonic treatment to achieve this concentration.[1]
Q3: I'm having trouble dissolving this compound quickly. What can I do?
A3: To expedite the dissolution of this compound, it is recommended to use sonication.[1] Gentle warming of the solvent can also aid in dissolution, but be cautious and monitor the temperature to avoid any potential degradation of the compound.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of water. For example, to prepare a 10 mM stock solution, you would dissolve 1.1912 mg of this compound in 1 mL of water. It is advisable to use ultrasonic treatment to ensure complete dissolution.[1]
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the solutions from light.
Q6: Do I need to sterilize my this compound solution for cell culture experiments?
A6: Yes, for cell-based assays, it is crucial to sterilize the this compound solution after preparation. This can be achieved by filtering the solution through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving completely. | Insufficient mixing or sonication. | Use an ultrasonic water bath to aid dissolution. Vortex the solution for a longer period. |
| The concentration is too high. | While the reported solubility is high, try preparing a slightly more dilute solution if you are facing persistent issues. | |
| The solution appears cloudy or has precipitates after storage. | The solution may have become supersaturated and precipitated out of solution upon cooling. | Gently warm the solution and sonicate again before use. Ensure the storage temperature is appropriate. |
| Contamination of the stock solution. | Always use sterile techniques when preparing and handling solutions for in vitro experiments. Prepare a fresh stock solution. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to incomplete dissolution. | Ensure the compound is fully dissolved before making further dilutions. Visually inspect for any undissolved particles. |
| Degradation of the compound. | Follow the recommended storage conditions (-20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing this compound solutions.
| Parameter | Value | Unit | Reference |
| Molecular Weight | 119.12 | g/mol | |
| Solubility in Water | 233.33 | mg/mL | |
| Molar Solubility in Water | 1958.78 | mM |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (100 mM in Water)
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh out 11.91 mg of this compound powder using an analytical balance and place it into a sterile conical tube.
-
Adding Solvent: Add 1 mL of sterile, high-purity water to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
-
Sterilization (for cell-based assays):
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Ensure the tubes are tightly sealed and protected from light.
-
Signaling Pathway and Workflow Diagrams
This compound is an analog of gamma-aminobutyric acid (GABA) and acts as a GABA receptor agonist. The following diagrams illustrate the general signaling pathways for GABA-A and GABA-B receptors, which are the primary targets of GABAergic compounds.
Caption: GABA-A Receptor Signaling Pathway.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Solution Preparation.
References
Technical Support Center: Gamibetal Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gamibetal in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost potency. What are the likely causes?
A1: Loss of this compound potency in aqueous solutions can be attributed to several factors, primarily chemical degradation. The most common degradation pathways for a compound like this compound, which is a gamma-amino-beta-hydroxybutyric acid, include hydrolysis, oxidation, and photolysis.[1][2][3] The rate of these degradation reactions is often influenced by the solution's pH, temperature, exposure to light, and the presence of dissolved oxygen or metal ions.[4][5] For instance, a structural analog, gabapentin, shows pH-dependent degradation with maximum stability around pH 6.0.
Q2: I've observed a slight yellowing of my this compound stock solution. What does this indicate?
A2: A change in color, such as yellowing, often suggests the formation of degradation products. This could be a result of oxidative stress or photolytic degradation, where light exposure triggers chemical reactions. It is crucial to investigate the purity of the discolored solution before use, as the degradation products may have altered biological activity or introduce confounding variables in your experiments. We recommend storing this compound stock solutions protected from light.
Q3: What are the optimal storage conditions for aqueous this compound solutions?
A3: For short-term storage (up to one month), it is recommended to store aqueous stock solutions of this compound at -20°C and protected from light. For longer-term storage (up to six months), -80°C is advised. To maintain chemical stability, the pH of the solution should be controlled, ideally within a neutral to slightly acidic range (e.g., pH 6.0-7.0), similar to what is recommended for its analog, gabapentin. The use of a buffer is highly recommended to maintain a stable pH.
Q4: Can I autoclave my this compound solution for sterilization?
A4: Autoclaving (high temperature and pressure) is likely to accelerate the degradation of this compound. High temperatures can significantly increase the rate of hydrolytic degradation. A safer method for sterilization is to filter the solution through a 0.22 µm filter into a sterile container.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound degradation in your experiments.
Problem: Unexpectedly low or variable experimental results.
This could be a primary indicator of this compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: Visible precipitate in the this compound solution upon thawing.
This may indicate solubility issues or the formation of insoluble degradation products.
-
Verify Concentration: Ensure the concentration of this compound is not above its solubility limit in the chosen solvent at the storage temperature.
-
Gentle Warming and Agitation: Try gently warming the solution to room temperature and vortexing to see if the precipitate redissolves.
-
pH Check: Measure the pH of the solution. A significant shift in pH during freezing and thawing can affect solubility.
-
Centrifugation and Analysis: If the precipitate does not redissolve, centrifuge the solution and analyze the supernatant for this compound concentration to determine if the active compound has precipitated.
Quantitative Data Summary
The stability of this compound in aqueous solution is highly dependent on pH and temperature. The following table summarizes the hypothetical degradation rates based on data from similar compounds and general principles of chemical kinetics.
| pH | Temperature (°C) | Half-life (t½) (Days) | Primary Degradation Pathway |
| 4.0 | 25 | 90 | Hydrolysis |
| 6.0 | 25 | 365 | Minimal Degradation |
| 8.0 | 25 | 60 | Hydrolysis, Oxidation |
| 6.0 | 4 | >730 | Minimal Degradation |
| 6.0 | 40 | 45 | Accelerated Hydrolysis |
Note: This data is illustrative and should be confirmed by specific stability studies.
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the degradation rate of this compound at different pH values.
Materials:
-
This compound powder
-
HPLC-grade water
-
Buffer solutions (e.g., citrate (B86180) for pH 4, phosphate (B84403) for pH 6 and 8)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Incubator/water bath set to 25°C
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
-
Sample Preparation: Dilute the stock solution into separate buffer solutions to achieve a final concentration (e.g., 100 µg/mL) at pH 4.0, 6.0, and 8.0.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each buffered solution using a validated stability-indicating HPLC method to determine the initial concentration of this compound.
-
Incubation: Store the remaining solutions in sealed, light-protected containers at 25°C.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Calculate the degradation rate constant and the half-life.
Experimental Workflow Diagram:
Caption: Workflow for a pH-dependent stability study.
Protocol 2: Photostability Study of this compound
Objective: To assess the impact of light exposure on the stability of this compound in aqueous solution.
Materials:
-
This compound solution (buffered at pH 6.0)
-
Clear and amber glass vials (or vials wrapped in aluminum foil)
-
A photostability chamber with a calibrated light source (ICH Q1B guidelines)
-
HPLC system
Methodology:
-
Sample Preparation: Aliquot the this compound solution into both clear (exposed) and amber/wrapped (control) vials.
-
Exposure: Place the vials in the photostability chamber. The control vials should be placed alongside but shielded from light.
-
Analysis: At specified time intervals, withdraw samples from both the exposed and control vials and analyze them using a validated stability-indicating HPLC method.
-
Comparison: Compare the degradation in the exposed samples to that in the control samples to determine the extent of photodegradation.
Potential Degradation Pathway
Based on its chemical structure (a gamma-amino acid with a secondary alcohol), a likely degradation pathway for this compound in an aqueous environment, particularly under oxidative stress, could involve the oxidation of the hydroxyl group.
Caption: A potential oxidative degradation pathway for this compound.
References
Off-target effects of Gamibetal in research assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Gamibetal (γ-Amino-β-hydroxybutyric acid or GABOB) in research assays. This resource is intended for researchers, scientists, and drug development professionals to help interpret experimental results and mitigate potential confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (GABOB)?
This compound is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] Its primary mechanism of action is the activation of GABA receptors, including both ionotropic GABA_A and metabotropic GABA_B receptors.[1][2] It is used medically as a racemic mixture, with its stereoisomers showing different potencies. Specifically, (R)-(–)-GABOB is a moderate-potency agonist of the GABA_B receptor, while (S)-(+)-GABOB is a partial agonist of the GABA_B receptor and an agonist of the GABA_A receptor.[1]
Q2: Are there any known specific off-target binding partners for this compound?
Currently, there is limited evidence in the scientific literature to suggest specific, high-affinity binding of this compound to targets outside of the GABAergic system. Observed effects in experimental assays are most commonly attributed to the downstream consequences of GABA receptor activation.
Q3: What are the common physiological effects observed with this compound treatment?
Consistent with its GABA-mimetic action, this compound can induce calming and anti-anxiety effects.[3] At higher doses, it may cause drowsiness and a transient, moderate drop in blood pressure. It has also been noted to potentially increase levels of growth hormone and prolactin.
Q4: Can this compound influence cell signaling pathways unrelated to neurotransmission?
Yes, activation of GABA receptors by this compound can modulate intracellular signaling cascades that are involved in various cellular processes beyond neurotransmission. For instance, GABA_B receptor activation has been shown to transactivate the IGF-1 receptor, leading to the activation of the PI3K/Akt cell survival pathway. This is an important consideration in cell viability and proliferation assays.
Troubleshooting Guides for Common Research Assays
Cell Viability and Proliferation Assays (e.g., MTT, XTT, CellTiter-Glo®)
Issue: Unexpected increase or decrease in cell viability or proliferation after this compound treatment in non-neuronal cells.
Potential Cause: This may not be a true "off-target" effect in the sense of binding to an unrelated receptor, but rather a consequence of on-target GABA receptor activation influencing cell survival pathways. As mentioned, GABA_B receptor activation can stimulate the pro-survival PI3K/Akt pathway. Conversely, in some cell types, GABAergic signaling could potentially modulate cell cycle or apoptosis.
Troubleshooting Steps:
-
Confirm GABA Receptor Expression: Verify the expression of GABA_A and/or GABA_B receptors in your cell line using techniques like RT-qPCR, western blotting, or immunofluorescence.
-
Use a GABA Receptor Antagonist: Co-treat cells with this compound and a specific GABA receptor antagonist (e.g., bicuculline (B1666979) for GABA_A, phaclofen (B54434) for GABA_B) to see if the observed effect is reversed.
-
Analyze Downstream Signaling: Probe for the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) to determine if this pathway is activated by this compound in your experimental system.
-
Consider Assay Interference: While less likely for this compound, some compounds can directly interfere with the chemistry of viability assays. Run a cell-free assay control with this compound to rule out direct chemical interference.
Kinase Assays
Issue: Altered kinase activity in a purified, cell-free kinase assay after the addition of this compound.
Potential Cause: While direct inhibition or activation of a kinase by this compound is not a widely reported off-target effect, it is crucial to rule out assay interference. If the assay is cell-based, the effect is more likely due to the modulation of upstream signaling pathways that regulate the kinase of interest.
Troubleshooting Steps:
-
Control for GABA Receptor Signaling (Cell-Based Assays): If using a cell-based assay, follow the troubleshooting steps for cell viability assays to determine if the effect is mediated by GABA receptors.
-
ATP Competition Assay: In a cell-free assay, determine if this compound competes with ATP for binding to the kinase, which would suggest direct interaction with the ATP-binding pocket.
-
Dose-Response Curve: Perform a dose-response curve to understand the potency of the effect. A non-classical dose-response may suggest a non-specific interaction.
-
Counter-Screening: Test this compound against a panel of purified kinases to assess its selectivity.
Ion Channel Assays (e.g., Patch-Clamp, FLIPR)
Issue: Changes in ion channel activity that are not attributed to GABA_A chloride channels or GABA_B-mediated G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Potential Cause: Activation of GABA_B receptors by this compound can indirectly modulate the activity of other ion channels. For example, the Gβγ subunits released upon GABA_B receptor activation can inhibit voltage-gated calcium channels.
Troubleshooting Steps:
-
Use Specific Antagonists: Employ antagonists for GABA_A and GABA_B receptors to confirm that the observed effect is initiated by GABA receptor activation.
-
Isolate Specific Channel Types: Use specific ion channel blockers to isolate the contribution of the channel of interest and determine if the effect of this compound is direct or indirect.
-
Measure Changes in Second Messengers: Assess intracellular calcium levels or cAMP levels, as these can be modulated by GABA_B receptor signaling and subsequently affect the activity of various ion channels.
Quantitative Data Summary
| Parameter | Value | Reference |
| GABA_B Receptor Agonism | (R)-(-)-GABOB is a moderate agonist. | |
| (S)-(+)-GABOB is a partial agonist. | ||
| GABA_A Receptor Agonism | (S)-(+)-GABOB is an agonist. | |
| Clinical Dosage (Epilepsy) | 250 mg twice daily as add-on therapy. | |
| Observed Side Effects | Drowsiness, transient and moderate drop in blood pressure (<10%). | |
| Potential for increased growth hormone and prolactin levels. |
Experimental Protocols
Protocol: Investigating this compound's Effect on Cell Viability via GABA Receptor Signaling
-
Cell Culture: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., sterile water or PBS).
-
Prepare stock solutions of a GABA_A antagonist (e.g., bicuculline) and a GABA_B antagonist (e.g., phaclofen).
-
-
Treatment:
-
Control Groups: Wells with vehicle only.
-
This compound Group: Treat cells with a range of this compound concentrations.
-
Antagonist Control Groups: Treat cells with the GABA_A antagonist alone and the GABA_B antagonist alone.
-
Co-treatment Groups: Pre-incubate cells with the GABA_A or GABA_B antagonist for 1 hour, then add this compound.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control. Compare the effect of this compound alone to the co-treatment groups. A reversal of the this compound-induced effect in the presence of an antagonist indicates that the effect is mediated by the corresponding GABA receptor.
Visualizations
Caption: this compound's primary signaling pathways via GABA_A and GABA_B receptors.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
Adjusting for Gamibetal's racemic mixture in experimental design
For scientists and drug development professionals working with Gamibetal (γ-Amino-β-hydroxybutyric acid or GABOB), understanding its stereochemistry is paramount for rigorous and reproducible experimental design. This compound is a racemic mixture, meaning it is composed of equal parts of two enantiomers—(R)-(–)-GABOB and (S)-(+)-GABOB—which possess distinct pharmacological profiles. This technical support guide provides troubleshooting advice and frequently asked questions to address the specific challenges of working with this racemic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its racemic nature a critical experimental consideration?
A1: this compound is an anticonvulsant drug used in the treatment of epilepsy.[1][2] It is a racemic mixture, a 1:1 combination of two stereoisomers: (R)-(–)-GABOB and (S)-(+)-GABOB.[1][3] This is a crucial detail for researchers because enantiomers can have different biological activities. In the case of this compound, the two enantiomers exhibit distinct interactions with GABA receptors, meaning that studying the racemic mixture provides a composite effect of both molecules.[1] For precise mechanistic studies, it is often necessary to investigate the individual enantiomers.
Q2: What are the known differences in the pharmacological activity of this compound's enantiomers?
A2: The enantiomers of this compound have distinct pharmacological actions. (S)-(+)-GABOB is approximately twice as potent as an anticonvulsant compared to (R)-(–)-GABOB. Their mechanisms of action at GABA receptors also differ significantly.
-
(R)-(–)-GABOB is a moderate-potency agonist of the GABA-B receptor.
-
(S)-(+)-GABOB is a partial agonist of the GABA-B receptor and an agonist of the GABA-A receptor.
These differences in potency and receptor interaction underscore the importance of considering the effects of each enantiomer separately.
Q3: My in-vitro results with racemic this compound are inconsistent. What could be the cause?
A3: Inconsistent in-vitro results when using a racemic mixture can stem from several factors related to the differential activity of the enantiomers. The expression levels of GABA-A and GABA-B receptors in your cell line or tissue preparation can significantly influence the observed effect. A cell line with a high ratio of GABA-A to GABA-B receptors might show a more pronounced response to the (S)-(+)-enantiomer. Furthermore, the specific experimental endpoint being measured may be preferentially affected by the signaling cascade of one receptor subtype over the other.
Q4: How can I investigate the effects of the individual enantiomers of this compound?
A4: To study the individual effects of (R)-(–)-GABOB and (S)-(+)-GABOB, you will need to acquire the enantiomerically pure compounds. Several chemical suppliers specialize in chiral compounds. Once obtained, you can perform parallel experiments with the racemate and each individual enantiomer to dissect their respective contributions to the overall biological effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variability in anticonvulsant activity in animal models. | The in-vivo metabolism or distribution of the two enantiomers may differ, leading to varying concentrations at the target site. The differential potency of the enantiomers can also contribute to variability. | 1. Use enantiomerically pure (R)- and (S)-GABOB in separate experimental groups. 2. Perform pharmacokinetic analysis to determine the concentration of each enantiomer in the brain tissue over time. |
| Unexpected off-target effects observed in screening assays. | The racemic mixture exposes the biological system to two distinct molecules. One enantiomer might be responsible for the desired activity, while the other could be causing off-target effects. | 1. Test each enantiomer individually in your screening panel to identify which one is responsible for the off-target effects. |
| Difficulty reconciling in-vitro and in-vivo data. | The differential ability of the enantiomers to cross the blood-brain barrier can lead to discrepancies. This compound is noted to have a greater capacity to cross the blood-brain barrier compared to GABA. This property may not be the same for both enantiomers. | 1. If possible, measure the brain-to-plasma concentration ratio for each enantiomer in your animal model. 2. Consider using in-vitro blood-brain barrier models to assess the permeability of each enantiomer. |
Experimental Protocols
Protocol 1: In-Vitro Characterization of Enantiomer-Specific GABA Receptor Activation
This protocol outlines a method to compare the effects of racemic this compound and its individual enantiomers on GABA-A and GABA-B receptor activation in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Cell Culture: Culture the chosen neuronal cell line under standard conditions.
-
Compound Preparation: Prepare stock solutions of racemic this compound, (R)-(–)-GABOB, and (S)-(+)-GABOB in the appropriate vehicle (e.g., sterile water or DMSO).
-
Experimental Treatment: Plate cells and allow them to adhere. Treat separate groups of cells with increasing concentrations of racemic this compound, (R)-(–)-GABOB, and (S)-(+)-GABOB. Include a vehicle-only control group.
-
Receptor Activation Assay:
-
For GABA-A Receptors: Measure chloride influx using a fluorescent chloride indicator dye. Increased fluorescence will indicate receptor activation.
-
For GABA-B Receptors: Measure the inhibition of adenylyl cyclase activity or changes in intracellular calcium levels using appropriate assay kits.
-
-
Data Analysis: Plot concentration-response curves and calculate EC50 values for each compound at each receptor subtype.
Visualizing the Pathways
To better understand the experimental logic and the distinct actions of this compound's enantiomers, the following diagrams are provided.
Caption: Experimental workflow for dissecting the effects of this compound's enantiomers.
Caption: Signaling pathways of this compound's (R) and (S) enantiomers.
References
Technical Support Center: Enhancing the Anticonvulsant Efficacy of GABOB with Adjuvants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the enhanced anticonvulsant efficacy of γ-Amino-β-hydroxybutyric acid (GABOB) through the use of adjuvants. This guide includes troubleshooting tips, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is GABOB and what is its primary mechanism of action as an anticonvulsant?
A1: GABOB (γ-Amino-β-hydroxybutyric acid) is an endogenous molecule in the central nervous system with anticonvulsant properties. Its primary mechanism of action is as an agonist for GABA receptors. It exhibits a higher potency for GABAB receptors and also interacts with GABAA and GABAC receptors, albeit to a lesser extent.[1] By activating these inhibitory receptors, GABOB helps to counteract excessive neuronal excitation that can lead to seizures.
Q2: Why should I consider using adjuvants with GABOB?
A2: While GABOB has demonstrated anticonvulsant activity, its efficacy can be limited by factors such as poor penetration of the blood-brain barrier (BBB). Adjuvants can be used to enhance the therapeutic effects of GABOB in several ways:
-
Pharmacodynamic Synergy: Some adjuvants can work synergistically with GABOB to produce a greater anticonvulsant effect than either compound alone. This can be particularly effective when the adjuvant has a complementary mechanism of action.
-
Improved Pharmacokinetics: Certain adjuvants or formulation strategies can improve the absorption, distribution, metabolism, and excretion (ADME) profile of GABOB, for instance, by increasing its ability to cross the BBB.[2][3][4][5]
-
Dose Reduction and Safety: By enhancing efficacy, the required dose of GABOB and/or the adjuvant may be reduced, potentially leading to a better safety profile with fewer side effects.
Q3: What are some promising adjuvants to test with GABOB?
A3: Preclinical studies have shown synergistic anticonvulsant effects when different GABAergic drugs are combined. While specific data for GABOB combinations is limited, the following classes of drugs are rational candidates for investigation as adjuvants based on their mechanisms of action:
-
GABA Reuptake Inhibitors (e.g., Tiagabine): These drugs increase the synaptic concentration of GABA, which could potentiate the effects of a direct agonist like GABOB.
-
GABA Transaminase Inhibitors (e.g., Vigabatrin): By preventing the breakdown of GABA, these agents increase GABA levels, which may act synergistically with GABOB.
-
GABAA Receptor Positive Allosteric Modulators (e.g., Benzodiazepines like Clonazepam, Barbiturates): These compounds enhance the effect of GABA at GABAA receptors, which could complement GABOB's primary action at GABAB receptors.
-
Other Anticonvulsants with GABAergic Activity (e.g., Valproic Acid, Gabapentin): These drugs have multiple mechanisms, including effects on GABAergic transmission, and have shown synergy with other anticonvulsants.
Q4: How can I improve the blood-brain barrier penetration of GABOB?
A4: Enhancing the central nervous system (CNS) penetration of GABOB is a key strategy to improve its anticonvulsant efficacy. Two primary approaches can be explored:
-
Prodrugs: Chemical modification of the GABOB molecule to create a more lipophilic prodrug can facilitate its passage across the BBB. Once in the brain, the prodrug would be metabolized to release the active GABOB.
-
Liposomal Formulations: Encapsulating GABOB within liposomes can improve its pharmacokinetic profile and facilitate its transport across the BBB.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments designed to evaluate the anticonvulsant efficacy of GABOB and its adjuvants.
| Problem | Possible Causes | Troubleshooting Steps |
| Lack of Anticonvulsant Effect | 1. Inadequate Dose: The dose of GABOB or the adjuvant may be too low. 2. Poor BBB Penetration: GABOB may not be reaching the brain in sufficient concentrations. 3. Inappropriate Animal Model: The chosen seizure model may not be sensitive to the mechanism of action of GABOB. 4. Timing of Administration: The drug may not have reached peak brain concentration at the time of seizure induction. | 1. Conduct a Dose-Response Study: Test a range of doses for GABOB and the adjuvant individually to determine their ED50. 2. Consider Formulation Strategies: Explore the use of prodrugs or liposomal formulations to enhance BBB penetration. 3. Select Appropriate Models: Use models sensitive to GABAergic agents, such as the pentylenetetrazol (PTZ) or sound-induced seizure models. 4. Optimize Dosing Schedule: Conduct pharmacokinetic studies to determine the time to maximum brain concentration (Tmax) and administer the drugs accordingly before seizure induction. |
| Excessive Sedation or Neurotoxicity | 1. High Doses: The doses of GABOB and/or the adjuvant may be in the toxic range. 2. Pharmacodynamic Interaction: The combination may be producing supra-additive neurotoxic effects. | 1. Determine TD50: Establish the median toxic dose (TD50) for each compound and their combination using tests like the rotarod test. 2. Calculate Protective Index (PI): The PI (TD50/ED50) is a measure of the safety margin. Aim for combinations that have a high PI. 3. Isobolographic Analysis: Use isobolographic analysis to determine if the neurotoxic interaction is synergistic, additive, or antagonistic. |
| High Variability in Seizure Response | 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Animal Strain Differences: Genetic variability within the animal population. 3. Inconsistent Seizure Induction: Variations in the intensity or duration of the seizure-inducing stimulus. | 1. Standardize Procedures: Ensure all personnel are trained on consistent administration techniques. 2. Use Genetically Homogeneous Strains: Employ inbred strains of mice or rats to reduce biological variability. 3. Calibrate Equipment: Regularly calibrate seizure induction equipment (e.g., electroconvulsive shocker, infusion pumps for chemoconvulsants). |
| Difficulty Dissolving GABOB or Adjuvant | 1. Poor Solubility: The compound may have low solubility in the chosen vehicle. | 1. Test Different Vehicles: Experiment with various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, Tween 80). 2. Adjust pH: Determine the optimal pH for solubility. 3. Use Co-solvents: Employ co-solvents if necessary, but be mindful of their potential neuroactive effects. |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This model is used to screen for drugs effective against generalized tonic-clonic seizures.
-
Animals: Male Swiss mice (20-25 g) or Wistar rats (150-200 g).
-
Drug Administration: Administer GABOB, the adjuvant, or their combination intraperitoneally (i.p.) or orally (p.o.). A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Pre-treatment Time: Typically 30-60 minutes, depending on the route of administration and the known pharmacokinetics of the compounds.
-
Seizure Induction: Deliver an electrical stimulus via corneal or ear-clip electrodes (e.g., 50 mA for 0.2 seconds in mice).
-
Endpoint: The absence of the tonic hindlimb extension phase of the seizure is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify drugs that raise the seizure threshold and are effective against myoclonic and absence seizures.
-
Animals: Male Swiss mice (20-25 g) or Wistar rats (150-200 g).
-
Drug Administration: Administer GABOB, the adjuvant, or their combination i.p. or p.o. Include vehicle and positive control (e.g., ethosuximide) groups.
-
Pre-treatment Time: Typically 30-60 minutes.
-
Seizure Induction: Administer a subcutaneous (s.c.) or i.p. injection of PTZ (e.g., 85 mg/kg, s.c. in mice).
-
Observation Period: Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period indicates protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.
Data Presentation
Table 1: Anticonvulsant Activity of Tiagabine and Gabapentin in the MES Threshold Test in Mice
| Treatment | TID20 (mg/kg, i.p.) |
| Tiagabine (TGB) | 4.3 |
| Gabapentin (GBP) | 70 |
| Combination (Fixed Ratio) | Experimental TID20mix |
| TGB + GBP (1:3) | 26.8 |
| TGB + GBP (1:1) | 16.5 |
| TGB + GBP (3:1) | 9.7 |
TID20: Dose increasing the seizure threshold by 20%
Table 2: Anticonvulsant and Neurotoxic Effects of Tiagabine and Gabapentin in the PTZ and Chimney Tests in Mice
| Drug | PTZ Test (ED50, mg/kg) | Chimney Test (TD50, mg/kg) | Protective Index (PI) |
| Tiagabine (TGB) | 0.9 | 13.6 | 15.1 |
| Gabapentin (GBP) | 199.3 | 979.6 | 4.9 |
ED50: Median Effective Dose; TD50: Median Toxic Dose; PI = TD50/ED50
Signaling Pathways and Experimental Workflows
GABOB Signaling Pathway and Potential Adjuvant Interaction
GABOB primarily acts as an agonist at the GABAB receptor, a G-protein coupled receptor. Activation of this receptor leads to a cascade of intracellular events that result in neuronal inhibition. Adjuvants can enhance this effect through various mechanisms.
Caption: GABOB signaling and potential adjuvant mechanisms.
Experimental Workflow for Evaluating GABOB and Adjuvant Combinations
A systematic approach is crucial for evaluating the potential synergistic effects of GABOB and an adjuvant.
Caption: Workflow for evaluating GABOB-adjuvant combinations.
Logical Workflow for Enhancing GABOB's Blood-Brain Barrier Penetration
This diagram outlines the logical steps involved in developing a formulation of GABOB with improved CNS delivery.
Caption: Workflow for enhancing GABOB's BBB penetration.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Suppressive effect of GABA-containing liposomes on kindled convulsion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA-containing liposomes: neuroscience applications and translational perspectives for targeting neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome-entrapped GABA modifies behavioral and electrographic changes of penicillin-induced epileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Gamibetal's effects on baseline neurotransmitter levels
Gamibetal Research Technical Support Center
Welcome to the technical support hub for researchers working with the novel compound this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding its effects on baseline neurotransmitter levels.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the dose-response curve for this compound's effect on GABA levels. What could be the cause?
A1: High variability in dose-response assays with this compound can stem from several factors. Firstly, ensure the stability of this compound in your chosen solvent and experimental medium; degradation over the course of the experiment can lead to inconsistent effective concentrations. Secondly, verify the health and confluency of your cell cultures or the viability of tissue slices, as cellular stress can alter baseline neurotransmitter release and receptor sensitivity. Finally, confirm the precise final concentrations of this compound in your assays, as pipetting errors can be a significant source of variability.
Q2: this compound is expected to be a selective GABA-B receptor agonist, but we are seeing unexpected changes in dopamine (B1211576) levels in our striatal microdialysis experiments. Why might this be happening?
A2: While this compound is designed for high selectivity, off-target effects or downstream network effects are possible. The GABAergic system has complex interactions with other neurotransmitter systems. For instance, activation of GABA-B receptors on glutamatergic terminals can reduce glutamate (B1630785) release, which in turn can disinhibit dopaminergic neurons, leading to an increase in dopamine. It is also possible that at higher concentrations, this compound may have a low-affinity interaction with other receptors. We recommend running a broad receptor screening panel to rule out significant off-target binding.
Q3: Our HPLC-ECD system is showing a noisy baseline when measuring neurotransmitter levels after this compound administration. How can we improve our signal-to-noise ratio?
A3: A noisy baseline in HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) can be due to several factors. Ensure your mobile phase is freshly prepared, filtered, and degassed, as dissolved gases can cause pressure fluctuations and baseline noise. Check for leaks in the HPLC system, as this can also lead to an unstable baseline. The electrochemical detector's electrode surface may need polishing or replacement if it has become fouled. Additionally, ensure proper grounding of the HPLC system to minimize electrical interference.
Troubleshooting Guides
Issue: Inconsistent Effects of this compound on Neurotransmitter Release in Primary Neuronal Cultures
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Test the stability of this compound in your culture medium over the time course of your experiment using analytical methods like HPLC. 3. Store this compound stock solutions at the recommended temperature and protected from light. |
| Cell Culture Health | 1. Regularly perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) to ensure cultures are healthy. 2. Maintain consistent cell seeding densities and culture conditions across experiments. 3. Avoid using cultures that are over-confluent, as this can alter receptor expression and neurotransmitter dynamics. |
| Assay Conditions | 1. Ensure consistent pH and temperature of all buffers and media used in the assay. 2. Standardize the incubation times with this compound across all experimental groups. 3. Use a positive control (e.g., a known GABA-B agonist like baclofen) to confirm the responsiveness of your system. |
Experimental Protocols
Protocol: In Vitro Neurotransmitter Release Assay from Primary Cortical Neurons
This protocol outlines a method to assess the effect of this compound on baseline neurotransmitter release from primary cortical neuron cultures.
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well and culture for 10-14 days in vitro (DIV).
-
Preparation: On the day of the experiment, gently wash the cells twice with pre-warmed Krebs-Ringer buffer (KRB).
-
Pre-incubation: Add 500 µL of KRB to each well and pre-incubate for 30 minutes at 37°C.
-
This compound Application: Remove the KRB and replace it with 500 µL of KRB containing the desired concentration of this compound or vehicle control. Incubate for 60 minutes at 37°C.
-
Sample Collection: After incubation, carefully collect the supernatant from each well. This sample contains the neurotransmitters released during the incubation period.
-
Sample Stabilization: Immediately add an antioxidant and a protease inhibitor to the collected supernatant to prevent degradation of neurotransmitters.
-
Quantification: Analyze the concentration of neurotransmitters (e.g., GABA, glutamate, dopamine) in the supernatant using a validated method such as HPLC-ECD or a commercially available ELISA kit.
-
Data Normalization: After sample collection, lyse the cells in each well and perform a protein assay (e.g., BCA assay) to determine the total protein content. Normalize the measured neurotransmitter concentrations to the total protein content in each well to account for variations in cell number.
Visualizations
Validation & Comparative
A Comparative Analysis of Gamibetal (GABOB) and Other GABA Analogues in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Gamibetal (γ-Amino-β-hydroxybutyric acid or GABOB) with other prominent GABA analogues, including pregabalin, baclofen, phenibut, and γ-hydroxybutyrate (GHB). The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate compounds for their studies.
Executive Summary
This compound, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), distinguishes itself from its parent molecule by its ability to cross the blood-brain barrier.[1] This property allows for direct interaction with central nervous system receptors, a significant advantage over GABA supplementation. This compound exerts its effects through stereoselective interactions with both GABAA and GABAB receptors. The (S)-(+)-GABOB enantiomer acts as a partial agonist at GABAA receptors, while the (R)-(–)-GABOB enantiomer is an agonist at GABAB receptors.[2] This dual mechanism of action contributes to its potential as an anticonvulsant and anxiolytic agent. This guide presents a detailed comparison of this compound's efficacy with other widely studied GABA analogues, supported by available experimental data.
Data Presentation: Comparative Efficacy of GABA Analogues
The following table summarizes the available quantitative data for this compound and other selected GABA analogues. This data is crucial for comparing their potency and selectivity at their respective molecular targets, as well as their efficacy in preclinical models of epilepsy and anxiety.
| Compound | Primary Molecular Target(s) | Binding Affinity (Ki) | Anticonvulsant Efficacy (ED50) | Anxiolytic Efficacy (ED50) |
| This compound (GABOB) | GABAA Receptors (partial agonist), GABAB Receptors (agonist) | (S)-(+)-GABOB: EC50 = 45 µM (GABACρ1); (R)-(-)-GABOB: EC50 = 19 µM (GABACρ1)[3] | Data not available | Data not available |
| Pregabalin | Voltage-gated calcium channels (α2δ-1 and α2δ-2 subunits)[4][5] | High affinity to α2δ subunits | MES test (mice, p.o.): 1.8 mg/kg; PTZ model (mice, p.o.): 31 mg/kg | Data not available in comparable units |
| Baclofen | GABAB Receptors (agonist) | Racemic: 6 µM; (-)-baclofen: IC50 = 0.04 µM | Moderate activity in PTZ model; specific ED50 not consistently reported | Data not available in comparable units |
| Phenibut | GABAB Receptors (agonist), Voltage-gated calcium channels (α2δ subunit) | Racemic: 177 µM (GABAB); (R)-phenibut: 92 µM (GABAB); 23-39 µM (α2δ) | Antagonizes arecoline-induced seizures; not effective against PTZ or MES induced seizures | 10-25 mg/kg (i.p.) in Elevated Plus Maze |
| GHB | GABAB Receptors (weak agonist), GHB receptor (agonist) | EC50 ≈ 5 mM (GABAB) | Induces absence-like seizures | Data not available in comparable units |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of GABAA and GABAB receptors.
Caption: General workflow for a GABA receptor binding assay.
Caption: Workflow for the PTZ-induced seizure model in rodents.
Experimental Protocols
GABA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for GABAA or GABAB receptors.
Methodology:
-
Membrane Preparation: Whole brains from rodents are homogenized in a sucrose (B13894) buffer. The homogenate is subjected to differential centrifugation to isolate synaptic membranes. The final pellet containing the membranes is resuspended in a binding buffer.
-
Binding Assay: The prepared membranes are incubated with a specific radioligand (e.g., [3H]muscimol for GABAA receptors or [3H]baclofen for GABAB receptors) and varying concentrations of the unlabeled test compound.
-
Separation and Quantification: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known standard (e.g., unlabeled GABA). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined from competition curves and converted to a Ki value using the Cheng-Prusoff equation.
Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To evaluate the anticonvulsant efficacy of a test compound.
Methodology:
-
Animal Preparation: Rodents (typically mice or rats) are acclimatized to the testing environment.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle at various doses via a specific route (e.g., intraperitoneal, oral).
-
Seizure Induction: After a predetermined time, a convulsive dose of pentylenetetrazol (a GABAA receptor antagonist) is administered.
-
Observation and Scoring: Animals are observed for a set period for the onset and severity of seizures, which are scored using a standardized scale (e.g., the Racine scale).
-
Data Analysis: The dose of the test compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic hindlimb extension) is calculated as the ED50 value.
Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of a test compound.
Methodology:
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Animal Acclimation: Rodents are habituated to the testing room before the experiment.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. The dose of the test compound that produces a significant anxiolytic effect is determined, and an ED50 can be calculated if a dose-response relationship is established.
Conclusion
This compound (GABOB) presents a unique profile as a GABA analogue capable of crossing the blood-brain barrier and acting on both GABAA and GABAB receptors. While direct comparative quantitative data on its efficacy relative to other GABA analogues is limited, its distinct pharmacological profile warrants further investigation. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Future research should focus on determining the binding affinities of GABOB's enantiomers at GABAA and GABAB receptors and establishing its anticonvulsant and anxiolytic ED50 values in standardized preclinical models. This will enable a more complete and direct comparison with other GABA analogues and facilitate a clearer understanding of its therapeutic potential.
References
- 1. scilit.com [scilit.com]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GABOB vs. Gabapentin: A Comparative Analysis for Seizure Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of γ-Amino-β-hydroxybutyric acid (GABOB) and gabapentin (B195806) in the context of seizure control. The information is compiled from preclinical and clinical studies to offer an objective overview for researchers and professionals in the field of neurology and drug development.
Executive Summary
Both GABOB and gabapentin are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and have demonstrated anticonvulsant properties. However, they exhibit distinct mechanisms of action. Gabapentin is a well-established antiepileptic drug with a primary mechanism involving the inhibition of the α2δ-1 subunit of voltage-gated calcium channels. In contrast, GABOB's anticonvulsant activity appears to be mediated through its interaction with GABA receptors, though its exact mechanism is less comprehensively understood. Direct comparative studies in standardized seizure models are limited, making a head-to-head efficacy comparison challenging. This guide synthesizes the available data to facilitate a scientific evaluation of these two compounds.
Data Presentation
Table 1: Preclinical Efficacy in Animal Models of Seizures
| Compound | Seizure Model | Animal | Efficacy Metric | Results | Citation |
| GABOB | Penicillin-induced generalized epilepsy | Cat | Reduction in epileptic bursts | >50% mean decrease with chronic administration | [1] |
| GABOB | Penicillin-induced focal epilepsy | Cat | Decrease in spike frequency and voltage | Significant decrease upon parenteral injection | [1] |
| Gabapentin | Maximal Electroshock (MES) | Mice | Protection against tonic hind limb extension | 83.34% protection | [2] |
| Gabapentin | Pentylenetetrazol (PTZ)-induced seizures | Mice | Reduction in seizure severity and mortality | Reduced mortality to 16.67% from 100% in controls | [2] |
| Gabapentin | Soman-induced seizures | Guinea Pig | Seizure termination | Ineffective as a therapy at seizure onset | [3] |
Note: The data presented for GABOB and gabapentin are from separate studies with different experimental protocols. Direct comparison of potency and efficacy should be made with caution.
Table 2: Clinical Efficacy in Human Epilepsy
| Compound | Study Design | Seizure Type | Efficacy Metric | Results | Citation |
| GABOB | Add-on therapy clinical trial | Severe focal epilepsy | ≥50% reduction in total seizure frequency | 25% of patients achieved this outcome | |
| Gabapentin | Retrospective clinical practice evaluation | Various seizure types | >50% reduction in seizures | 72% of patients experienced this reduction |
Mechanisms of Action
GABOB
The precise mechanism of action for GABOB's anticonvulsant effect is not fully elucidated but is believed to involve direct interaction with the GABAergic system. Preclinical studies suggest that the different stereoisomers of GABOB have distinct activities:
-
(R)-(-)-GABOB acts as an agonist at the GABA-B receptor and also interacts with GABA-Aρ receptors.
-
(S)-(+)-GABOB is an agonist of the GABA-A receptor and a partial agonist of the GABA-B receptor.
This suggests that GABOB may exert its anticonvulsant effects by enhancing GABAergic inhibition through multiple receptor subtypes.
Gabapentin
Gabapentin, despite its structural similarity to GABA, does not act directly on GABA receptors. Its primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters, thereby decreasing neuronal excitability. There is also some evidence suggesting that gabapentin may modulate the activity of adenosine (B11128) receptors and voltage-gated potassium channels, though the clinical significance of these interactions is less clear.
Signaling Pathway Diagrams
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of common methodologies used in the preclinical evaluation of anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Model
Objective: To assess the efficacy of a compound against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Typically adult male mice or rats.
-
Drug Administration: The test compound (e.g., gabapentin) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction.
-
Seizure Induction: A brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation: The primary endpoint is the presence or absence of a tonic hind limb extension, which is characteristic of a maximal seizure. The duration of the extension may also be recorded.
-
Data Analysis: Efficacy is often expressed as the percentage of animals protected from the tonic hind limb extension or as an ED50 (the dose required to protect 50% of the animals).
Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To evaluate the efficacy of a compound against myoclonic and generalized seizures, often considered a model for absence seizures.
Methodology:
-
Animal Model: Commonly adult male mice or rats.
-
Drug Administration: The test compound or vehicle is administered prior to the injection of PTZ.
-
Seizure Induction: A convulsant dose of pentylenetetrazol (e.g., 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures. Seizure severity is often scored using a standardized scale (e.g., Racine scale), and the latency to the first seizure and the incidence of tonic-clonic seizures are recorded.
-
Data Analysis: Efficacy can be determined by the ability of the compound to prevent seizures, increase the latency to seizure onset, or reduce the mean seizure score compared to the control group.
Experimental Workflow Diagram
Conclusion
Gabapentin is a widely used antiepileptic drug with a well-characterized mechanism of action targeting the α2δ-1 subunit of voltage-gated calcium channels. GABOB also demonstrates anticonvulsant properties, likely through direct interactions with GABA-A and GABA-B receptors. However, the available data on GABOB is less extensive, particularly regarding its efficacy in standardized preclinical models and its precise molecular interactions.
For drug development professionals, gabapentin represents a known entity with a predictable profile. GABOB, on the other hand, may offer a different therapeutic approach by directly targeting the GABAergic system. Further research, including direct comparative studies with standardized protocols, is necessary to fully elucidate the relative efficacy, potency, and safety profiles of GABOB and gabapentin for the control of seizures. Such studies would provide the robust data needed to guide future drug development efforts in epilepsy.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Gamibetal: A Comparative Guide to GABAergic Modulation in Neuronal Injury
A notable gap in current neuroscience research surrounds the neuroprotective capabilities of Gamibetal (gamma-amino-beta-hydroxybutyric acid or GABOB), a compound primarily recognized for its anticonvulsant properties. While its mechanism as a GABA receptor agonist suggests a potential role in mitigating neuronal damage, a comprehensive review of preclinical and clinical studies reveals a lack of direct experimental evidence for its efficacy in models of neurodegeneration, stroke, or traumatic brain injury. This guide aims to address this knowledge gap by contextualizing this compound within the broader landscape of GABAergic neuroprotection. Here, we present a comparative analysis of two well-characterized GABA receptor agonists, Baclofen and Muscimol, for which neuroprotective effects have been documented. By detailing their performance in established experimental models of neuronal injury and elucidating their signaling pathways, we provide a framework for future investigations into the neuroprotective potential of this compound and other GABAergic modulators.
Comparative Analysis of Neuroprotective Effects
To objectively assess the neuroprotective potential of this compound, we compare its known properties with those of Baclofen, a selective GABA-B receptor agonist, and Muscimol, a potent GABA-A receptor agonist. The following tables summarize the available quantitative data from preclinical studies on these compounds in key in vitro models of neuronal injury: oxygen-glucose deprivation (an in vitro model of ischemia) and glutamate-induced excitotoxicity.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
| Compound | Concentration | Cell Type | Duration of OGD | Endpoint Measured | Neuroprotective Effect (% of Control) | Citation |
| This compound (GABOB) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Baclofen | 50 µM | Cultured Neurons | Not Specified | Neuronal Survival | Significant increase in neuronal survival | [1] |
| Muscimol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
In Vitro Model: Glutamate-Induced Excitotoxicity
| Compound | Concentration | Cell Type | Duration of Glutamate (B1630785) Exposure | Endpoint Measured | Neuroprotective Effect (% of Control) | Citation |
| This compound (GABOB) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Baclofen | 1 µM | Substantia Gelatinosa Neurons | Not Specified | Amplitude of Excitatory Postsynaptic Currents (EPSCs) | Reduction in C-fiber EPSC amplitude to 20% of control; Reduction in Aδ-fiber EPSC amplitude to 45% of control | [2] |
| Muscimol | Data Not Available | Data Not Available | Data Not Available | Data Not Available | General reduction of excitotoxicity and oxidative stress reported | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key in vitro experiments cited in this guide.
1. Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol is a standard method to simulate ischemic conditions in vitro.
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured on poly-L-lysine-coated plates in a suitable neuronal culture medium for 12-14 days in vitro (DIV) to allow for maturation and synapse formation.
-
OGD Induction:
-
On the day of the experiment, the culture medium is replaced with a glucose-free balanced salt solution (e.g., 120 mM NaCl, 25 mM Tris-HCl, 5.4 mM KCl, 1.8 mM CaCl2, pH 7.4).
-
The cultures are then transferred to a hypoxic chamber perfused with a gas mixture of 5% CO2 and 95% N2 to achieve an ambient oxygen level of <1%.
-
The duration of OGD can vary, but a typical exposure is 60-90 minutes at 37°C.
-
-
Reperfusion and Treatment:
-
Following OGD, the glucose-free medium is replaced with the original, pre-conditioned neuronal culture medium containing glucose.
-
Test compounds (e.g., Baclofen, Muscimol, or this compound) are added to the medium at the desired concentrations.
-
The cultures are returned to a normoxic incubator (5% CO2, 95% air) for a recovery period, typically 24 hours.
-
-
Assessment of Neuroprotection:
-
Neuronal viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
-
Alternatively, neuronal death can be visualized and quantified by staining with fluorescent dyes like propidium (B1200493) iodide (stains necrotic cells) and Hoechst 33342 (stains all cell nuclei).
-
2. Glutamate-Induced Excitotoxicity Assay
This assay models the neuronal damage caused by excessive activation of glutamate receptors.
-
Cell Culture: Primary neuronal cultures are prepared and maintained as described for the OGD protocol.
-
Induction of Excitotoxicity:
-
On DIV 12-14, the culture medium is partially replaced with a solution containing a high concentration of L-glutamate (e.g., 100-250 µM). The final concentration should be optimized for the specific neuron type and culture conditions to induce significant but sub-maximal cell death.
-
The neurons are exposed to glutamate for a defined period, typically ranging from 15 minutes to 24 hours.
-
-
Treatment:
-
Test compounds can be added to the cultures either as a pre-treatment (before glutamate exposure) or co-treatment (along with glutamate).
-
-
Assessment of Neuroprotection:
-
After the glutamate exposure period, neuronal viability and cell death are quantified using the same methods described for the OGD protocol (MTT, LDH release, or fluorescent staining).
-
Neurite outgrowth and synaptic integrity can also be assessed through immunocytochemistry and morphological analysis.
-
Signaling Pathways in GABAergic Neuroprotection
The neuroprotective effects of GABA receptor agonists are mediated by specific intracellular signaling cascades that counteract the molecular events leading to neuronal death.
Baclofen (GABA-B Receptor Agonist)
Activation of the GABA-B receptor by Baclofen initiates a G-protein-mediated signaling cascade that promotes neuronal survival through multiple mechanisms. These include the inhibition of presynaptic glutamate release and the activation of pro-survival pathways such as Akt, which in turn modulates GSK-3β and ERK.[1] Baclofen has also been shown to regulate autophagy, a cellular process that can be either protective or detrimental depending on the context of the neuronal injury.
References
- 1. Baclofen mediates neuroprotection on hippocampal CA1 pyramidal cells through the regulation of autophagy under chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]
- 4. The Neurochemical Impact of Muscimol in Stress Response [eureka.patsnap.com]
A Comparative Analysis of GABOB and Tiagabine on GABA Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of γ-amino-β-hydroxybutyric acid (GABOB) and tiagabine (B1662831), focusing on their effects on the uptake of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). The objective is to present a comprehensive overview of their mechanisms of action, potency, and selectivity, supported by experimental data to aid in research and drug development.
Executive Summary
Gamma-aminobutyric acid (GABA) transporters are critical in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Inhibition of these transporters can enhance GABAergic signaling, a therapeutic strategy for conditions like epilepsy. This guide compares two compounds that interface with the GABA system: GABOB, an endogenous metabolite of GABA, and tiagabine, a synthetic GABA uptake inhibitor. While both influence GABAergic activity, their primary mechanisms of action and potencies in inhibiting GABA uptake differ significantly. Tiagabine is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1). In contrast, GABOB's primary role is as a GABA receptor agonist, with a comparatively weaker effect on GABA uptake.
Comparative Data on GABA Uptake Inhibition
The following table summarizes the quantitative data on the inhibitory effects of GABOB and tiagabine on GABA uptake.
| Compound | Enantiomer | Target Transporter(s) | Test System | IC50 Value | Reference |
| GABOB | (R)-(-)-GABOB | GABA Transporters | Rat Brain Synaptosomes | 67 µM | [1] |
| (S)-(+)-GABOB | GABA Transporters | Rat Brain Synaptosomes | Data not specified, but noted to have similar potency to the (R)-isomer on uptake. | [1] | |
| Tiagabine | (R)-Tiagabine | GAT-1 | Rat Brain Synaptosomes | 67 nM | |
| GAT-1 | HEK cells expressing human GAT-1 | 390 ± 30 nM | |||
| GAT-1 | HEK cells expressing rat GAT-1 | 0.64 ± 0.07 µM |
Mechanism of Action
Tiagabine is a potent and selective inhibitor of the GABA transporter GAT-1.[2] By blocking GAT-1, tiagabine prevents the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. Tiagabine exhibits high selectivity for GAT-1 over other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1).
GABOB primarily functions as an agonist at GABA receptors, including GABA-A, GABA-B, and GABA-C receptors.[3][4] Its effect on GABA uptake is significantly less potent than that of tiagabine. The (R)-enantiomer of GABOB has been shown to inhibit GABA uptake in rat brain synaptosomes, though with a much higher IC50 value compared to tiagabine, indicating a lower affinity for the GABA transporters. The stereoselectivity of GABOB's action on GABA uptake is not as pronounced as its effects on GABA receptors.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the GABAergic synapse and a typical experimental workflow for a GABA uptake assay.
Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake via GATs.
Caption: Experimental workflow for an in vitro GABA uptake assay.
Detailed Experimental Protocols
In Vitro GABA Uptake Assay Using Synaptosomes
This protocol is adapted from studies investigating the inhibition of GABA uptake in rat brain preparations.
1. Preparation of Synaptosomes:
-
Euthanize rats and rapidly dissect the desired brain region (e.g., cerebral cortex) in ice-cold sucrose (B13894) solution (0.32 M).
-
Homogenize the tissue in a glass-Teflon homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Pellet the synaptosomes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).
2. GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension at 37°C for a short period (e.g., 5 minutes).
-
Initiate the uptake reaction by adding a known concentration of radiolabeled GABA (e.g., [3H]GABA) in the presence of varying concentrations of the test compound (GABOB or tiagabine).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard inhibitor or at 4°C).
-
Plot the percentage of inhibition of specific GABA uptake against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that produces 50% inhibition of GABA uptake) using non-linear regression analysis.
In Vitro GABA Uptake Assay Using Cell Lines Expressing GATs
This protocol is suitable for determining the selectivity of compounds for specific GABA transporter subtypes.
1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as Human Embryonic Kidney (HEK-293) cells, in appropriate media.
-
Transfect the cells with a plasmid encoding the desired human or rat GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1).
-
Allow for protein expression for 24-48 hours post-transfection.
2. GABA Uptake Assay:
-
Plate the transfected cells in multi-well plates.
-
Wash the cells with a physiological salt solution.
-
Pre-incubate the cells with the test compound (GABOB or tiagabine) at various concentrations for a defined period.
-
Initiate GABA uptake by adding a solution containing a fixed concentration of radiolabeled GABA.
-
After a short incubation period (e.g., 1-5 minutes) at room temperature or 37°C, terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
3. Data Analysis:
-
As with the synaptosomal assay, calculate the specific uptake and determine the IC50 values for each transporter subtype to assess selectivity.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of GABOB and tiagabine concerning GABA uptake. Tiagabine is a potent and selective GAT-1 inhibitor, a property that underpins its clinical efficacy as an anticonvulsant. In contrast, GABOB's primary mechanism of action is as a direct agonist at GABA receptors, with a significantly weaker inhibitory effect on GABA transporters. This clear distinction in their potency and primary targets is crucial for researchers in the fields of neuropharmacology and drug development when selecting tools to modulate the GABAergic system or when designing novel therapeutic agents. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the nuanced effects of these and other compounds on GABAergic neurotransmission.
References
- 1. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Gamibetal (gamma-amino-beta-hydroxybutyric acid)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Gamibetal. This compound, also known as gamma-amino-beta-hydroxybutyric acid (GABOB), is a gamma-aminobutyric acid (GABA) analogue used as an anticonvulsant.[1][2] It is typically supplied as a white to off-white crystalline powder.[1] Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Risk Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, the related compound gamma-aminobutyric acid (GABA) is described as hazardous in case of skin and eye contact (irritant) and slightly hazardous if ingested or inhaled.[3] Given that this compound is an active pharmaceutical ingredient (API), it is prudent to handle it with a high degree of caution to minimize the risk of exposure.[2]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact with the powder can cause irritation.
-
Respiratory Tract Irritation: Inhalation of the powder may lead to respiratory irritation.
-
Unknown Long-term Effects: As a research chemical, the full toxicological profile may not be known.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Powder-free gloves minimize aerosolization of the powder. Double-gloving provides an extra layer of protection, especially during compounding and handling contaminated surfaces. |
| Body Protection | Disposable, long-sleeved gown with closed front and elastic or knit cuffs | Protects skin and personal clothing from contamination. The gown should be made of a low-linting material to prevent contamination of the experiment. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Respiratory Protection | N95 or higher-rated respirator | Essential for preventing inhalation of fine powders, especially when handling outside of a primary engineering control. |
| Foot Protection | Disposable shoe covers | Prevents the tracking of contaminants out of the handling area. |
Engineering Controls
Whenever possible, handle this compound powder within a primary engineering control to minimize airborne exposure.
| Control Type | Description |
| Chemical Fume Hood | A ventilated enclosure that draws air away from the user, preventing inhalation of hazardous powders. |
| Biological Safety Cabinet (BSC) | Provides a contained and ventilated workspace for handling hazardous materials, protecting both the user and the material. |
| Glovebox or Isolator | A sealed enclosure that provides the highest level of containment by creating a physical barrier between the operator and the hazardous material. |
Standard Operating Procedures for Handling this compound
4.1. Preparation and Weighing:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Perform all manipulations of this compound powder within a certified chemical fume hood, BSC, or glovebox.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
Handle the powder gently to avoid creating dust.
4.2. Spill Management:
-
Small Spills:
-
Gently cover the spill with absorbent material.
-
Wet the absorbent material with an appropriate solvent (e.g., water or ethanol) to prevent the powder from becoming airborne.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory safety personnel.
-
Restrict access to the spill area until it has been decontaminated by trained personnel.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, labeled hazardous waste container for solid chemical waste. |
| Contaminated PPE (e.g., gloves, gown, shoe covers) | Remove carefully to avoid self-contamination and place in a designated hazardous waste container. |
| Empty this compound Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of in the regular trash after defacing the label. |
Visual Guides
Diagram 1: PPE Donning and Doffing Sequence
Caption: PPE Donning and Doffing Workflow.
Diagram 2: this compound Waste Disposal Workflow
Caption: this compound Waste Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
